molecular formula C7H13N3O2 B14699101 5-(Hydroxyimino)-4-propylpiperazin-2-one CAS No. 20855-71-4

5-(Hydroxyimino)-4-propylpiperazin-2-one

Cat. No.: B14699101
CAS No.: 20855-71-4
M. Wt: 171.20 g/mol
InChI Key: LGDFNYKEGGOZPA-UHFFFAOYSA-N
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Description

5-(Hydroxyimino)-4-propylpiperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxyimino)-4-propylpiperazin-2-one typically involves the reaction of appropriate piperazine derivatives with hydroxylamine or its derivatives under controlled conditions. One common method involves the reaction of 4-propylpiperazine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxyimino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxyimino)-4-propylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydroxyimino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

5-(Hydroxyimino)-4-propylpiperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its piperazine core, which is common in many drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Hydroxyimino)-4-propylpiperazin-2-one is not fully understood but is believed to involve interactions with various molecular targets. The hydroxyimino group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The piperazine core may interact with receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyimino-5-polyfluoroalkylpyrazol-3-ones: These compounds share the hydroxyimino group and have been studied for their biological activities.

    5-(Hydroxyimino)quinolin-8-one:

Uniqueness

5-(Hydroxyimino)-4-propylpiperazin-2-one is unique due to its specific structure, which combines the hydroxyimino group with a piperazine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

20855-71-4

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

5-hydroxyimino-4-propylpiperazin-2-one

InChI

InChI=1S/C7H13N3O2/c1-2-3-10-5-7(11)8-4-6(10)9-12/h12H,2-5H2,1H3,(H,8,11)

InChI Key

LGDFNYKEGGOZPA-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC(=O)NCC1=NO

Origin of Product

United States

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